Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-
Overview
Description
Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)-, commonly known as BEM, is a derivative of benzene. It contains a total of 27 atoms; 14 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- includes a benzene ring with ethoxy and hydroxymethyl functional groups . The exact 3D molecular structure can be generated based on quantum chemical computations .Chemical Reactions Analysis
While specific chemical reactions involving Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- are not detailed in the literature, benzene derivatives in general can undergo a variety of reactions. These include nucleophilic substitution reactions and reactions at the benzylic position .Physical And Chemical Properties Analysis
Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- has a molecular weight of 182.22 g/mol. As a derivative of benzene, it likely shares some physical and chemical properties with benzene, which is a nonpolar molecule and usually a colorless liquid .Scientific Research Applications
Polymer Synthesis and Properties
Hyperbranched Poly(ester)s Synthesis
The compound is involved in the synthesis of hyperbranched poly(ester)s with pendant primary hydroxy groups. These polymers exhibit solubility in various solvents and have glass transition temperatures ranging from 59 to 131 °C (Nishikubo, Kudo, & Nakagami, 2006).
Supramolecular Liquid-Crystalline Networks
The compound is utilized in the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, forming supramolecular liquid-crystalline networks. This process results in the creation of structures such as smectic A and nematic phases (Kihara, Kato, Uryu, & Fréchet, 1996).
Polyether Synthesis with Pendant Hydroxyl Groups
The compound is used in the polyaddition of bis(oxetane)s with bis(phenol)s, leading to high molecular weight polymers with pendant primary hydroxyl groups. These polymers are obtained with high yields and confirmed through spectroscopic methods (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).
Molecular Synthesis and Analysis
Macrocyclic Compound Synthesis
The compound is used in the synthesis of macrocycles, showing selective extraction properties and complexation abilities with metal cations. These macrocycles are explored for their binding and transport properties of metal ions (Kumar, Singh, & Singh, 1992).
Biobased Polyester Synthesis
It's used in enzymatic polymerization with various diacid ethyl esters to produce biobased furan polyesters. These polyesters are studied for their chemical structures and physical properties, indicating the potential in sustainable material development (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Synthesis of Uridine Phosphorylase Inhibitors
The compound is involved in the synthesis of nucleosides that are potent inhibitors of uridine phosphorylase, indicating potential therapeutic applications. These compounds are also noted for their high water solubility, which is crucial for pharmaceutical formulations (Lin & Liu, 1985).
properties
IUPAC Name |
[3-ethoxy-5-(hydroxymethyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-5,11-12H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXNDNZCMCLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 5-ethoxy-1,3-bis(hydroxymethyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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